3-Oxoandrostan-17-yl acetate chemical structure and properties
3-Oxoandrostan-17-yl acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoandrostan-17-yl acetate, also commonly known as Androstanolone acetate or Dihydrotestosterone acetate, is a synthetic androstane steroid. It is the acetate ester of dihydrotestosterone (DHT), a potent endogenous androgen. The addition of the 17-acetate group modifies the pharmacokinetic properties of the parent hormone, primarily increasing its lipophilicity and prolonging its metabolic stability. This compound is a high-affinity ligand for the androgen receptor (AR) and serves as a valuable tool in research for studying androgen signaling pathways and for the development of novel therapeutics targeting androgen-dependent processes.
This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and relevant experimental methodologies for 3-Oxoandrostan-17-yl acetate.
Chemical Structure and Properties
3-Oxoandrostan-17-yl acetate possesses the core steroid nucleus, a tetracyclic structure consisting of three cyclohexane rings and one cyclopentane ring. The acetate group is esterified at the C17β position, and a ketone group is present at the C3 position. The stereochemistry of the A/B ring junction is 5α, which is a critical determinant of its biological activity.
Synonyms: Androstanolone acetate, Dihydrotestosterone acetate, 17β-Acetoxy-5α-androstan-3-one CAS Number: 1164-91-6[1] Molecular Formula: C₂₁H₃₂O₃[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Oxoandrostan-17-yl acetate is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 332.48 g/mol | [1] |
| Melting Point | 158-160 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in chloroform and dichloromethane; slightly soluble in ethanol. | |
| IUPAC Name | (1S,3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl acetate |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3-Oxoandrostan-17-yl acetate.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of the (5α,17β)-stereoisomer is available.[1] The fragmentation pattern is characteristic of the steroid nucleus and the acetate moiety.
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the carbonyl groups of the ketone at C3 and the ester at C17, as well as the C-H bonds of the aliphatic steroid backbone.
Biological Activity and Mechanism of Action
3-Oxoandrostan-17-yl acetate functions as a potent agonist of the androgen receptor (AR). Its biological effects are mediated through the classical steroid hormone signaling pathway.
The primary mechanism of action involves the following steps:
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Binding to the Androgen Receptor: The compound binds with high affinity to the ligand-binding domain (LBD) of the AR located in the cytoplasm of target cells.
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Conformational Change and Dimerization: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.
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Nuclear Translocation: The activated AR-ligand complex translocates into the nucleus.
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DNA Binding and Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
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Modulation of Gene Expression: This binding modulates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of androgens, such as promoting muscle hypertrophy through increased protein synthesis.
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway of 3-Oxoandrostan-17-yl acetate.
Experimental Protocols
This section provides detailed methodologies for key experiments related to 3-Oxoandrostan-17-yl acetate.
Synthesis of 17β-Acetoxy-5α-androstan-3-one
While a specific, detailed protocol for the direct synthesis of 3-Oxoandrostan-17-yl acetate was not found in the provided search results, a common method involves the acetylation of the corresponding 17β-hydroxyl group of dihydrotestosterone (androstanolone).
Materials:
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5α-Androstan-17β-ol-3-one (Dihydrotestosterone)
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Acetic anhydride
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Pyridine (anhydrous)
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Ethyl acetate
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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Dissolve 5α-Androstan-17β-ol-3-one in anhydrous pyridine.
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Add acetic anhydride to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 17β-Acetoxy-5α-androstan-3-one.
Androgen Receptor Competitive Binding Assay
The following is a representative protocol for a radioligand competition binding assay to determine the binding affinity of 3-Oxoandrostan-17-yl acetate for the androgen receptor.[2][3]
Materials:
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Purified androgen receptor ligand-binding domain (AR-LBD)
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[³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand[2]
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3-Oxoandrostan-17-yl acetate (test compound)
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Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)[2]
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Scintillation cocktail
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Scintillation counter
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96-well filter plates
Procedure:
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Prepare a series of dilutions of the test compound (3-Oxoandrostan-17-yl acetate).
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In each well of a 96-well plate, add a fixed concentration of AR-LBD and [³H]-DHT.
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Add the different concentrations of the test compound to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-labeled androgen (e.g., unlabeled DHT) to determine non-specific binding.
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Incubate the plate to allow the binding to reach equilibrium.
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Separate the bound from free radioligand by vacuum filtration through the filter plates.
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Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
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Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
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Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Experimental Workflow for AR Binding Assay
Caption: Workflow for Androgen Receptor Competitive Binding Assay.
Conclusion
3-Oxoandrostan-17-yl acetate is a valuable research tool for investigating the androgen signaling pathway. Its high affinity for the androgen receptor and its function as a potent agonist make it a standard compound for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this important steroid derivative. Further research into its specific pharmacokinetic and pharmacodynamic properties will continue to enhance its utility in the fields of endocrinology and drug discovery.
References
- 1. Androstan-3-one, 17-(acetyloxy)-, (5α,17β)- [webbook.nist.gov]
- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
